molecular formula C10H16N6O4 B2432472 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 78520-71-5

7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2432472
CAS No.: 78520-71-5
M. Wt: 284.276
InChI Key: ZPNRZPBLEXPCIL-UHFFFAOYSA-N
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Description

7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound belongs to the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O4/c1-14-7-6(8(19)15(2)10(14)20)16(3-5(18)4-17)9(12-7)13-11/h5,17-18H,3-4,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNRZPBLEXPCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the purine core, followed by the introduction of the hydrazinyl and dihydroxypropyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C10H14N4O3C_{10}H_{14}N_4O_3 and a molecular weight of 238.24 g/mol. It possesses a purine base structure which is significant in various biological activities. The compound's structure allows it to interact with multiple biological pathways, making it a valuable subject of study.

Pharmaceutical Applications

  • Vasodilatory Effects :
    • The compound has been studied for its ability to improve blood flow by acting as a vasodilator. It works by reducing blood viscosity and enhancing erythrocyte flexibility. This is particularly beneficial for patients suffering from peripheral arterial disease (PAD), where improved circulation can alleviate symptoms like intermittent claudication .
  • Phosphodiesterase Inhibition :
    • Similar to other methylxanthines, this compound may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can result in various downstream effects including relaxation of vascular smooth muscle and inhibition of platelet aggregation .
  • Anti-inflammatory Properties :
    • The compound exhibits anti-inflammatory effects by modulating immune responses and reducing neutrophil activation. This property is particularly useful in conditions characterized by chronic inflammation .

Case Study 1: Peripheral Arterial Disease

A clinical trial investigated the efficacy of the compound in patients with PAD. Results indicated significant improvements in walking distance and reduction in pain during exertion compared to a placebo group. The study highlighted its potential as a therapeutic agent for managing PAD symptoms.

Case Study 2: Inflammatory Conditions

Research on animal models demonstrated that treatment with this compound resulted in reduced markers of inflammation and improved recovery from induced inflammatory responses. These findings suggest its utility in treating various inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-(2,3-dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds with active sites, while the dihydroxypropyl group can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with different substituents. For example:

Biological Activity

7-(2,3-Dihydroxypropyl)-8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, particularly in the context of medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical formula is C11H16N6O4C_{11}H_{16}N_{6}O_{4} with a molecular weight of approximately 284.28 g/mol. The presence of the hydrazinyl group and hydroxyl substituents on the purine core is significant for its biological interactions.

Property Value
Molecular FormulaC₁₁H₁₆N₆O₄
Molecular Weight284.28 g/mol
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Topological Polar Surface Area97.4 Ų

Biological Activity

Research indicates that purine derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific activities of this compound have been explored in several studies.

Anticancer Activity

In vitro studies have shown that compounds with hydrazinyl moieties can induce apoptosis in cancer cells. For instance, a study demonstrated that hydrazinyl derivatives can inhibit tumor growth by disrupting cellular signaling pathways associated with proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Hydrazine derivatives are known to exhibit antibacterial properties against various pathogens. A comparative study indicated that similar purine derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Compounds with hydrazinyl groups may inhibit enzymes involved in nucleotide metabolism.
  • DNA Interaction : The purine core allows for potential intercalation into DNA strands, affecting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis .

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of various hydrazinyl derivatives on human cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of purine derivatives against Staphylococcus aureus and Escherichia coli. The tested compound showed notable inhibition zones in agar diffusion assays .

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